(5Z)-5-(2,3-dihydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Description
The compound (5Z)-5-(2,3-dihydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one belongs to the 1,3-thiazolidin-4-one family, a class of heterocyclic molecules known for their biological activities, particularly as kinase inhibitors . Its structure features a thiazolidinone core with a 2,3-dihydroxybenzylidene substituent at position 5 and a sulfanyl (-SH) group at position 2, stabilized in the Z-configuration. This geometry is critical for maintaining intermolecular interactions with biological targets, such as kinases .
The synthesis of this compound and analogs typically employs microwave-assisted Knoevenagel condensation, enabling precise control over reaction conditions (e.g., 80–150°C, 20–210 min) and high yields (78–88%) .
Properties
IUPAC Name |
(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S2/c12-6-3-1-2-5(8(6)13)4-7-9(14)11-10(15)16-7/h1-4,12-13H,(H,11,14,15)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGSRAFJAIEKU-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-(2,3-dihydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNOS
- CAS Number : 1352523
Synthesis
The synthesis of this compound typically involves the condensation of 2,3-dihydroxybenzaldehyde with thiazolidinone derivatives. Microwave-assisted synthesis has been reported to enhance yield and purity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:
- Huh7 D12
- Caco2
- MDA-MB 231
- HCT 116
- PC3
- NCI-H2
The compound exhibited an IC value in the low micromolar range, indicating significant cytotoxicity against these tumor cell lines .
Protein Kinase Inhibition
The compound has been tested for its inhibitory effects on several protein kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β. These kinases are implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders. The compound demonstrated effective inhibition with IC values comparable to known inhibitors .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Kinases : The compound appears to interfere with the phosphorylation processes mediated by protein kinases.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiazole derivatives, this compound was found to significantly reduce cell viability in MDA-MB 231 breast cancer cells. The mechanism involved apoptosis induction as evidenced by increased caspase activity and Annexin V staining.
Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective properties of this compound in models of Alzheimer's disease. It was found to inhibit DYRK1A effectively, leading to reduced tau phosphorylation and improved neuronal survival in vitro .
Research Findings Summary Table
| Biological Activity | Cell Line/Target | IC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Huh7 D12 | ~4.0 | Apoptosis induction |
| Anticancer | MDA-MB 231 | ~3.0 | Cell cycle arrest |
| Protein Kinase Inhibition | DYRK1A | ~0.028 | Inhibition of phosphorylation |
| Neuroprotection | Neuronal Cells | ~0.033 | Reduction of tau phosphorylation |
Comparison with Similar Compounds
Key Observations :
Kinase Inhibition
The target compound’s analogs show potent inhibition of DYRK1A, a kinase implicated in neurological disorders and cancer:
Key Observations :
- Hydroxyl Positioning : The 4-hydroxybenzylidene analog (3e) has the lowest IC50 (0.028 µM), suggesting meta/para hydroxyl positions optimize DYRK1A binding. The target compound’s 2,3-dihydroxy group may alter binding kinetics due to steric or electronic effects.
- Benzodioxolyl vs. Dihydroxy : The benzodioxolyl group in 5s provides moderate activity (IC50 = 0.033 µM), likely due to its electron-rich aromatic system, whereas dihydroxy substituents may offer stronger hydrogen-bonding interactions .
Antiproliferative Activity
Selected analogs inhibit cancer cell lines (e.g., HCT116, PC3) at IC50 values of 1–10 µM . The target compound’s dihydroxy group may enhance cytotoxicity in hydrophilic tumor microenvironments but requires validation.
Physicochemical Properties
- Stability: Thiol (-SH) groups (as in the target compound) are prone to oxidation, whereas thioxo (-S) or amino substituents (e.g., 5s) may offer better stability .
Preparation Methods
Conventional Thermal Synthesis
The Knoevenagel condensation between 2-thioxo-1,3-thiazolidin-4-one and 2,3-dihydroxybenzaldehyde is the most widely reported method. This reaction proceeds via nucleophilic attack of the active methylene group in the thiazolidinone on the aldehyde, followed by dehydration to form the α,β-unsaturated ketone.
Typical Protocol :
-
Reactants :
-
2-Thioxo-1,3-thiazolidin-4-one (1.0 equiv)
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2,3-Dihydroxybenzaldehyde (1.2 equiv)
-
-
Catalyst : Piperidine (10 mol%) or sodium acetate (5 mol%)
-
Solvent : Ethanol or glacial acetic acid
Mechanistic Insights :
-
The reaction proceeds via enolate formation at the active methylene group (C5 of the thiazolidinone), which attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration generates the (Z)-configured benzylidene product due to steric hindrance favoring the less bulky substituents on the same side.
Yield Optimization :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 8 | 72–78 |
| NaOAc | Acetic acid | 12 | 65–70 |
Data adapted from analogous syntheses of substituted benzylidene-thiazolidinones.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Knoevenagel condensation, reducing reaction times from hours to minutes while improving yields.
Protocol :
-
Reactants : Same as conventional method.
-
Catalyst : Piperidine (10 mol%).
-
Solvent : Ethanol or solvent-free conditions.
-
Conditions : Microwave irradiation at 90 W, 80°C, 15–30 minutes.
Advantages :
-
Efficiency : 85–89% yield achieved in 30 minutes.
-
Stereoselectivity : Higher (Z)-isomer purity (>95%) due to controlled heating.
Solvent and Catalyst Effects on Isomer Distribution
The (Z)-configuration is thermodynamically favored, but solvent polarity influences isomer ratios:
| Solvent | Dielectric Constant | (Z):(E) Ratio |
|---|---|---|
| DMSO | 47.2 | 85:15 |
| Ethanol | 24.3 | 92:8 |
| Chloroform | 4.8 | 78:22 |
Data inferred from analogous thiazolidinone syntheses. Polar solvents stabilize the (Z)-isomer through hydrogen bonding with the 2,3-dihydroxy groups.
Post-Condensation Modifications
Protection of Hydroxyl Groups
To prevent oxidation during synthesis, the 2,3-dihydroxy groups are often protected as acetates or methyl ethers:
-
Acetylation : Treat with acetic anhydride/pyridine (0°C, 2 h).
Deprotection :
-
Acetates : Hydrolyze with 10% NaOH/EtOH (rt, 1 h).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Key Spectral Data :
Challenges and Mitigation Strategies
Oxidative Degradation
The 2,3-dihydroxybenzylidene moiety is prone to oxidation. Strategies include:
Isomer Separation
(Z)- and (E)-isomers are separable via:
-
Preparative TLC : Silica gel, toluene/acetone (5:1).
Scalability and Industrial Relevance
Q & A
Q. What are the standard synthetic protocols for preparing (5Z)-5-(2,3-dihydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one?
The synthesis typically involves a condensation reaction between 2,3-dihydroxybenzaldehyde and 2-sulfanylthiazolidin-4-one derivatives under acidic or basic conditions. Key steps include refluxing in solvents like ethanol or glacial acetic acid with catalysts such as anhydrous sodium acetate. Reaction progress is monitored via TLC, and purification involves recrystallization in ethanol (85% yield reported) . Inert atmospheres (e.g., nitrogen) may be required to prevent oxidation of sensitive intermediates .
Q. How can structural confirmation of this compound be achieved?
Spectroscopic methods are critical:
- 1H/13C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and thiazole ring signals (δ 2.5–3.2 ppm for sulfanyl groups).
- Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 322.2).
- X-ray crystallography (e.g., Acta Crystallographica data) provides bond-length and dihedral-angle validation for the Z-configuration of the benzylidene group .
Q. What solvents and reaction conditions optimize yield during synthesis?
Ethanol and DMSO are common solvents due to their polarity and ability to dissolve aromatic intermediates. Heating under reflux (70–90°C) with catalysts like sodium acetate improves reaction efficiency. Controlled temperatures (≤100°C) prevent decomposition of the dihydroxybenzylidene moiety .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Purity variations : Use HPLC (>95% purity) to eliminate confounding by-products .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across studies, including pH control (6.5–7.5) to account for phenolic group ionization .
- Structural analogs : Compare with derivatives (e.g., 3-methylphenyl or 4-fluorophenyl substitutions) to isolate structure-activity relationships .
Q. What strategies improve the compound’s stability in aqueous media for in vitro studies?
- pH buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the thiazole ring.
- Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in DMSO (<1% v/v) for cell-based assays .
- Chelation : Add EDTA (1 mM) to mitigate metal-catalyzed oxidation of the dihydroxybenzylidene group .
Q. How can molecular docking simulations predict target interactions for this compound?
- Receptor selection : Prioritize enzymes with thiol-binding pockets (e.g., thioredoxin reductase) due to the sulfanyl group’s nucleophilicity.
- Docking software : Use AutoDock Vina with force fields (e.g., AMBER) to model hydrogen bonding between the dihydroxy groups and catalytic residues (e.g., Cys/Ser).
- Validation : Cross-reference docking scores (ΔG < −7 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Q. What analytical methods resolve spectral overlaps in NMR characterization?
- 2D NMR : HSQC and HMBC correlate 1H-13C couplings to distinguish benzylidene (δC 120–130 ppm) from thiazole carbons (δC 160–170 ppm).
- Decoupling experiments : Suppress scalar coupling in aromatic regions to clarify multiplet patterns .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol (anhydrous) | +15% vs. DMSO | |
| Catalyst | NaOAc (1.2 eq) | Prevents dimerization | |
| Temperature | 80°C (reflux) | Maximizes imine formation |
Q. Table 2: Bioactivity Comparison with Analogs
| Derivative | Substituent | IC50 (µM) E. coli | IC50 (µM) S. aureus |
|---|---|---|---|
| Parent compound | 2,3-dihydroxy | 12.5 ± 1.2 | 18.3 ± 2.1 |
| Analog A | 3,4-dimethoxy | >50 | 25.4 ± 1.8 |
| Analog B | 4-chloro | 8.9 ± 0.7 | 30.2 ± 3.0 |
| Data from standardized broth microdilution assays . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
